Hpk1-IN-7

Descripción general

Descripción

HPK1-IN-7 es un inhibidor oralmente activo de la quinasa de progenitores hematopoyéticos 1 (HPK1), un miembro de la familia de las quinasas de proteínas activadas por mitógenos (MAPK). HPK1 juega un papel crucial en la regulación de las respuestas inmunitarias, particularmente en las células T y las células dendríticas. Al inhibir HPK1, this compound mejora la activación de las células T y ha demostrado un potencial en la inmunoterapia contra el cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de HPK1-IN-7 implica múltiples pasos sintéticos, incluida la formación de intermediarios clave y su posterior funcionalización. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza del producto final .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de la síntesis de laboratorio a una escala mayor, manteniendo la eficiencia y la seguridad del proceso. Esto incluye la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para garantizar una producción constante de this compound de alta calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

HPK1-IN-7 se somete a diversas reacciones químicas, entre ellas:

Oxidación: Introducción de átomos de oxígeno en la molécula, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleófilos o electrófilos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Amoniaco, aminas.

Electrófilos: Haluros de alquilo, cloruros de acilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de this compound con grupos funcionales modificados, que se pueden evaluar posteriormente por su actividad biológica y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Cancer Immunotherapy

HPK1-IN-7 has been studied extensively in the context of cancer immunotherapy, particularly in combination with immune checkpoint inhibitors.

- Colorectal Cancer : In a syngeneic tumor model (MC38), this compound significantly enhanced the efficacy of anti-PD-1 treatment, achieving a 100% cure rate compared to 20% with anti-PD-1 alone . This synergy suggests that HPK1 inhibition can effectively overcome resistance to checkpoint inhibitors.

- Non-Hodgkin's Lymphoma : Recent studies indicate that this compound can enhance tumor responses to anti-PD-1 therapy by promoting apoptosis and modulating immune cell activity through the NLRP3 inflammasome pathway .

Preclinical Studies

In preclinical trials using various animal models, including zebrafish xenografts and murine models, this compound demonstrated robust antitumor activity. It enhanced T-cell responses in environments that mimic human tumor microenvironments, indicating its potential for translation into clinical settings .

Combination Therapies

This compound is being explored in combination with other therapeutic agents to improve overall efficacy:

- With Other Immune Modulators : The compound is being investigated alongside various immune modulators to enhance T-cell activation and improve outcomes in patients who have previously failed other therapies .

Data Summary

The following table summarizes key findings related to the applications of this compound:

| Application Area | Findings | Model Used |

|---|---|---|

| Colorectal Cancer | Enhanced anti-PD-1 efficacy; 100% cure rate vs. 20% with anti-PD-1 alone | MC38 syngeneic model |

| Non-Hodgkin's Lymphoma | Increased apoptosis; modulation of NLRP3 pathway | Zebrafish xenograft |

| Immune Response Enhancement | Improved T-cell activation; increased cytokine secretion | Various animal models |

| Combination Therapy | Synergistic effects with immune checkpoint inhibitors | Preclinical studies |

Case Study 1: Efficacy in Colorectal Cancer

A study conducted on mice treated with this compound alongside anti-PD-1 therapy showed a marked improvement in tumor regression rates compared to controls. The study highlighted the importance of HPK1 inhibition in overcoming immune evasion mechanisms employed by tumors.

Case Study 2: Non-Hodgkin's Lymphoma

In another investigation focusing on non-Hodgkin's lymphoma, treatment with this compound led to significant increases in PD-1 and PD-L1 expression on tumor cells, suggesting enhanced immune recognition and response.

Mecanismo De Acción

HPK1-IN-7 ejerce sus efectos inhibiendo la actividad quinasa de HPK1. HPK1 participa en la fosforilación de la proteína adaptadora SLP76, que juega un papel crítico en la señalización del receptor de células T (TCR). Al inhibir HPK1, this compound evita la fosforilación de SLP76, lo que lleva a una señalización mejorada del TCR y un aumento de la activación de las células T . Este mecanismo es particularmente importante en el contexto de la inmunoterapia contra el cáncer, donde la activación mejorada de las células T puede mejorar las respuestas inmunitarias antitumorales .

Comparación Con Compuestos Similares

HPK1-IN-7 se compara con otros inhibidores de HPK1 y compuestos similares, como:

NDI-101150: Otro potente inhibidor de HPK1 que mejora la activación de las células B y la producción de anticuerpos.

Compuesto K: Un nuevo inhibidor de HPK1 que mejora las respuestas de las células T y la inmunidad antitumoral.

This compound es único en su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa para estudiar la regulación inmunitaria mediada por HPK1 y desarrollar nuevas estrategias terapéuticas .

Actividad Biológica

Hpk1-IN-7 is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that plays a crucial role in regulating immune responses, particularly in T cells and B cells. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in cancer immunotherapy. This article summarizes the key findings related to the biological activity of this compound, including its mechanism of action, efficacy in enhancing immune responses, and relevant case studies.

HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling and B-cell receptor (BCR) signaling. By inhibiting HPK1, compounds like this compound can enhance T-cell activation and proliferation, leading to improved anti-tumor immunity. The inhibition of HPK1 allows for increased signaling through pathways that promote T-cell activation, such as the extracellular signal-regulated kinase (ERK) pathway and the Jun N-terminal kinase (JNK) pathway.

Key Signaling Pathways Affected by HPK1

- TCR Signaling : HPK1 negatively regulates TCR-induced activation signals, which are crucial for T-cell function.

- BCR Signaling : Similar to TCR signaling, HPK1 also dampens BCR signaling, affecting B-cell activation.

- MAP Kinase Pathway : HPK1 interacts with various adaptor proteins that modulate MAP kinase pathways, influencing cellular responses to external stimuli.

Efficacy and Potency

This compound has demonstrated significant potency in inhibiting HPK1 activity. The compound exhibits an IC50 value of approximately 2.6 nM , indicating its effectiveness in blocking HPK1's negative regulatory functions. This high potency suggests that this compound could be a valuable tool for enhancing immune responses in cancer therapy.

Comparison of IC50 Values

| Compound | IC50 Value (nM) | Notes |

|---|---|---|

| This compound | 2.6 | Potent HPK1 inhibitor |

| M074-2865 | 2.93 ± 0.09 | Another potent HPK1 inhibitor |

| HMC-B17 | 1.39 | Selective and orally bioavailable |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its effects on immune responses:

- Enhanced Anti-Tumor Immunity :

-

Synergistic Effects with Other Therapies :

- In combination with anti-PD-L1 antibodies, this compound showed synergistic effects, resulting in a tumor growth inhibition percentage (TGI%) of 71.24% in CT26 tumor models . This suggests that combining HPK1 inhibition with immune checkpoint blockade may provide a more effective cancer treatment strategy.

- In Vitro Studies :

Propiedades

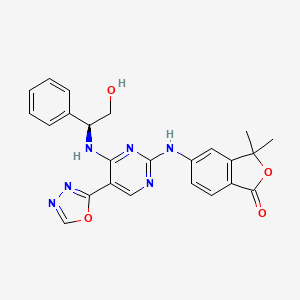

IUPAC Name |

5-[[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-5-(1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]-3,3-dimethyl-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O4/c1-24(2)18-10-15(8-9-16(18)22(32)34-24)27-23-25-11-17(21-30-26-13-33-21)20(29-23)28-19(12-31)14-6-4-3-5-7-14/h3-11,13,19,31H,12H2,1-2H3,(H2,25,27,28,29)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSSNRBUPQUIEG-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)NC(CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)NC3=NC=C(C(=N3)N[C@H](CO)C4=CC=CC=C4)C5=NN=CO5)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.